1-Isocyano-3,5-dimethyladamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-3,5-dimethyladamantane is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Isocyano-3,5-dimethyladamantane consists of 35 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 4 six-membered rings, 3 eight-membered rings, and 1 positively charged N .Physical And Chemical Properties Analysis
1-Isocyano-3,5-dimethyladamantane is a liquid at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Scientific Research Applications
Application 1: Synthesis of 1,3-Disubstituted Ureas
- Summary of the Application: The compound 1-Isocyano-3,5-dimethyladamantane is used in the synthesis of 1,3-disubstituted ureas. These ureas are synthesized by reacting 1-Isocyano-3,5-dimethyladamantane with aliphatic diamines .
- Methods of Application or Experimental Procedures: A one-step synthesis of 1-Isocyano-3,5-dimethyladamantane is described, with a yield of 87%. This compound is then reacted with aliphatic diamines to produce a series of symmetrical 1,3-disubstituted ureas .
- Results or Outcomes: The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .
Application 2: Synthesis of Fluorine (Chlorine)-Containing Anilines
- Summary of the Application: 1-Isocyanato(phenyl)methyl-3,5-dimethyladamantane is involved in the reactions with fluorine (chlorine)-containing anilines to obtain another series of ureas .
- Methods of Application or Experimental Procedures: The reaction of 1-Isocyanato(phenyl)methyl-3,5-dimethyladamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas .
- Results or Outcomes: The yield of these reactions ranged from 29% to 74% .
Safety And Hazards
properties
IUPAC Name |
1-isocyano-3,5-dimethyladamantane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCNYSBDIUZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyano-3,5-dimethyladamantane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.